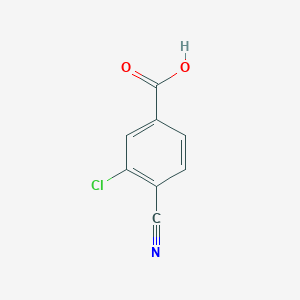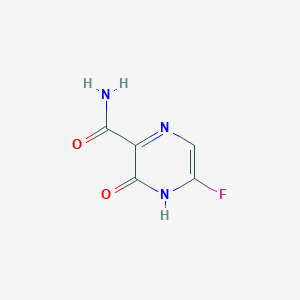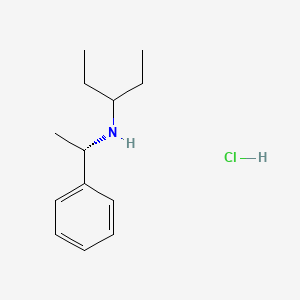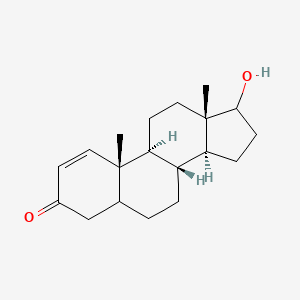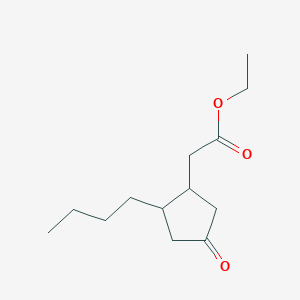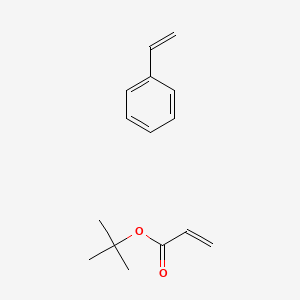
Tert-butyl prop-2-enoate; styrène
Vue d'ensemble
Description
Tert-butyl prop-2-enoate and styrene are two distinct organic compounds with significant applications in various fields. Styrene, on the other hand, is a vinyl aromatic compound used primarily in the production of polystyrene plastics and resins .
Applications De Recherche Scientifique
Tert-butyl prop-2-enoate is used in the synthesis of polymers with applications in coatings, adhesives, and biomedical devices . It is also employed in the production of superabsorbent materials and as a monomer in copolymerization reactions . Styrene is extensively used in the production of polystyrene and other copolymers, which find applications in packaging, construction, and automotive industries . Additionally, styrene-based materials are used in the manufacture of rubber, resins, and insulation products .
Mécanisme D'action
Target of Action
Tert-butyl prop-2-enoate;styrene, also known as Tert-butyl acrylate and Styrene, is a compound that interacts with various targets. For instance, Tert-butyl acrylate has been found to interact with enzymes such as Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, Biphenyl-2,3-diol 1,2-dioxygenase, and Calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis, glucose metabolism, and signal transduction .
Mode of Action
The compound’s mode of action involves the interaction with its targets, leading to changes in their activity. For example, Calmodulin mediates the control of a large number of enzymes, ion channels, aquaporins, and other proteins by Ca(2+) . The interaction of Tert-butyl acrylate with these targets can potentially modulate their activities, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The affected pathways and their downstream effects are dependent on the specific targets that Tert-butyl prop-2-enoate;styrene interacts with. For instance, the interaction with Calmodulin can potentially affect calcium signaling pathways . .
Pharmacokinetics
It’s known that tert-butyl acrylate is slightly soluble in water , which could impact its bioavailability
Result of Action
The molecular and cellular effects of Tert-butyl prop-2-enoate;styrene’s action are dependent on its interaction with its targets. For instance, the interaction with Calmodulin can potentially modulate the activities of a large number of enzymes, ion channels, aquaporins, and other proteins . This can lead to changes in various cellular processes, including signal transduction, ion transport, and water transport .
Action Environment
The action, efficacy, and stability of Tert-butyl prop-2-enoate;styrene can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution in the body and its interaction with its targets Furthermore, its stability can be affected by factors such as temperature and pH.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl prop-2-enoate can be synthesized through the esterification of acrylic acid with tert-butyl alcohol in the presence of a catalyst and a polymerization inhibitor . The reaction typically occurs at a temperature of 30°C and a pressure of 1 MPa . Styrene is commonly produced by the dehydrogenation of ethylbenzene in the presence of a catalyst at high temperatures .
Industrial Production Methods
Industrial production of tert-butyl prop-2-enoate involves the continuous esterification process using flow microreactor systems, which offer efficiency and sustainability compared to batch processes . Styrene production on an industrial scale is achieved through the catalytic dehydrogenation of ethylbenzene, which is a well-established method in the petrochemical industry .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl prop-2-enoate undergoes various chemical reactions, including polymerization, esterification, and hydrolysis . Styrene participates in polymerization, oxidation, and substitution reactions .
Common Reagents and Conditions
For tert-butyl prop-2-enoate, common reagents include acrylic acid, tert-butyl alcohol, and catalysts such as sulfuric acid . Styrene reactions often involve reagents like oxygen for oxidation and halogens for substitution reactions .
Major Products Formed
Polymerization of tert-butyl prop-2-enoate results in poly(tert-butyl acrylate), which is used in coatings and adhesives . Styrene polymerization produces polystyrene, a versatile plastic used in packaging, insulation, and consumer products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acrylate: Similar to tert-butyl prop-2-enoate, but with a different alkyl group, used in similar applications such as coatings and adhesives.
Methyl methacrylate: Another ester of acrylic acid, used in the production of polymethyl methacrylate (PMMA), known for its transparency and impact resistance.
Vinyl toluene: Similar to styrene, used in the production of polymers and copolymers with applications in coatings and adhesives.
Uniqueness
Tert-butyl prop-2-enoate is unique due to its tert-butyl group, which provides steric hindrance and affects the polymerization process, leading to polymers with distinct properties . Styrene’s aromatic ring structure imparts rigidity and stability to the resulting polymers, making it a valuable monomer for various industrial applications .
Propriétés
IUPAC Name |
tert-butyl prop-2-enoate;styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C7H12O2/c1-2-8-6-4-3-5-7-8;1-5-6(8)9-7(2,3)4/h2-7H,1H2;5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOXLWGZJOJOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=C.C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
698393-99-6, 697765-49-4, 127972-36-5, 27812-47-1 | |
| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, triblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698393-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, diblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697765-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, block | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127972-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27812-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,4-Diazepan-1-yl)benzo[d]oxazole](/img/structure/B1648478.png)
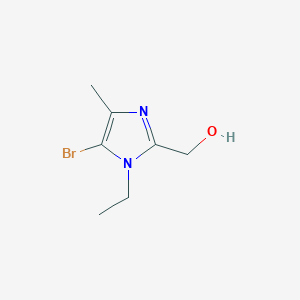
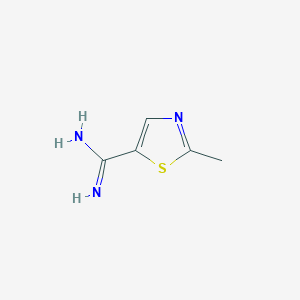

![3,3-Dibromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1648496.png)
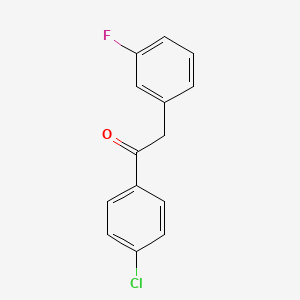
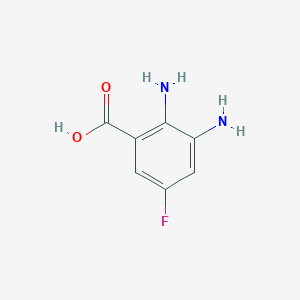
![8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1648501.png)
![1H-Pyrrolo[2,3-B]pyridine, 2-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1648505.png)
